molecular formula C20H20Br2ClN3O3 B11553833 (3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3Z)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11553833
M. Wt: 545.6 g/mol
InChI Key: WUTOIZXHFAAUSB-MXAYSNPKSA-N
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Description

(3Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the halogenation of aromatic rings to introduce chlorine and bromine atoms. This is followed by the formation of an amide bond through a condensation reaction between an amine and a carboxylic acid derivative. The final step involves the formation of the imino group through a reaction with an appropriate reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Conversion of the imino group to an amine.

    Substitution: Introduction of new functional groups in place of halogens.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a drug candidate.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogenated aromatic rings may facilitate interactions with hydrophobic pockets in proteins, while the amide and imino groups can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms on the aromatic ring.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness: (3Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its combination of halogenated aromatic rings and the presence of both amide and imino groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler halogenated aromatic compounds and other similar molecules.

Properties

Molecular Formula

C20H20Br2ClN3O3

Molecular Weight

545.6 g/mol

IUPAC Name

(3Z)-N-(5-chloro-2-methylphenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H20Br2ClN3O3/c1-11-4-5-14(23)8-17(11)24-19(27)7-13(3)25-26-20(28)10-29-18-6-12(2)15(21)9-16(18)22/h4-6,8-9H,7,10H2,1-3H3,(H,24,27)(H,26,28)/b25-13-

InChI Key

WUTOIZXHFAAUSB-MXAYSNPKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N\NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C

Origin of Product

United States

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